4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide
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Overview
Description
4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with functional groups that contribute to its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid, 3-cyano-4-(methylsulfonyl)aniline, and appropriate coupling reagents.
Coupling Reaction: The key step involves the coupling of 4-chlorobenzoic acid with 3-cyano-4-(methylsulfonyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Reduction Products: Amino derivatives resulting from the reduction of the cyano group.
Oxidation Products: Sulfone derivatives from the oxidation of the methylsulfonyl group.
Scientific Research Applications
4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(3-cyano-4-(methylthio)phenyl)benzenecarboxamide
- 4-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide
- 4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzamide
Uniqueness
4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and potential therapeutic agents.
Properties
IUPAC Name |
4-chloro-N-(3-cyano-4-methylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-22(20,21)14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHQHRZSWLUCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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